molecular formula C4H7ClN2O2 B019079 N-Aminosuccinimide Hydrochloride CAS No. 108906-15-6

N-Aminosuccinimide Hydrochloride

Cat. No. B019079
M. Wt: 150.56 g/mol
InChI Key: SRKWEKIPNNNHSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Aminosuccinimide Hydrochloride and related compounds often involves the reaction of succinic anhydride with amines or hydroxylamine under specific conditions. For instance, the synthesis of N-hydroxysuccinimide in aqueous phase has been optimized to achieve a yield of 75.3% with a purity of 99.5%, by maintaining a reaction temperature of 40℃ and a molar ratio of hydroxylamine-hydrochloride to succinic anhydride at 1:1.2, with the complete removal of water from the reaction system (Zhou Zu-xin, 2006).

Molecular Structure Analysis

The molecular structure of N-Aminosuccinimide Hydrochloride and its derivatives is central to their reactivity and application in synthesis. These compounds are characterized by the presence of the succinimide ring, which is highly reactive towards nucleophiles due to the electrophilic nature of the carbonyl carbon atoms. This reactivity is exploited in various coupling reactions, including the formation of amide bonds in peptide synthesis.

Chemical Reactions and Properties

N-Aminosuccinimide Hydrochloride and its derivatives are known for their role in the synthesis of N-acylamino acids and other related compounds. The esters of N-hydroxysuccinimide react with free amino acids to preferentially form N-acylamino acids. This reaction is significant in the synthesis of peptides and proteins, where N-acylamino acids serve as building blocks (Y. Lapidot, S. Rappoport, Y. Wolman, 1967).

Physical Properties Analysis

The physical properties of N-Aminosuccinimide Hydrochloride derivatives, such as solubility, melting point, and stability, are critical for their application in chemical synthesis. These properties determine the conditions under which these compounds can be stored and used in reactions. The solubility in water and organic solvents, for instance, is a key factor that influences their reactivity in different media.

Chemical Properties Analysis

The chemical properties of N-Aminosuccinimide Hydrochloride, particularly its reactivity with various nucleophiles, define its utility in chemical synthesis. The compound's ability to act as an acylating agent, forming stable amide bonds with amines, is a cornerstone of its application in peptide synthesis and bioconjugation techniques. This reactivity is further illustrated by its use in the synthesis of glycoconjugates, where it facilitates the coupling of carbohydrates to proteins and lipids (M. Andersson, S. Oscarson, 1993).

Scientific Research Applications

  • Synthesis of N-Acylamino Acids : N-hydroxysuccinimide esters, closely related to N-Aminosuccinimide Hydrochloride, can be used to synthesize N-acylamino acids, which have applications in pharmaceuticals and nutraceuticals (Lapidot, Rappoport, & Wolman, 1967).

  • Protein Cross-Linking : These esters are effective in cross-linking lysine residues in proteins, although precise analysis of reaction products is important for accurate interpretation (Kalkhof & Sinz, 2008).

  • Synthesis of Tetramic Acids : N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids react with active methylene compounds under basic conditions to produce 3-substituted N-alkoxycarbonyl tetramic acids (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

  • Mediation of EDC-Mediated Amidations : Polymer-bound N-hydroxysuccinimide ammonium salts are effective in mediating EDC-mediated amidations of carboxylic acids and amino acids, offering good yield and easy recovery after reactions (Chinchilla, Dodsworth, Nájera, & Soriano, 2003).

  • Drug Delivery Systems : Novel amino acid-based polymers show promise as base materials for controlled drug delivery systems (Torma et al., 2007).

  • Protein Labeling : N-hydroxysuccinimide esters allow for the measurement of active esters on carriers and their interaction with amines during peptide synthesis (Miron & Wilchek, 1982).

  • Quantification in Bioconjugation : A chromatographic method for quantifying N-hydroxysuccinimide esters is suitable for various bioconjugation applications (Klykov & Weller, 2015).

  • Peptide and Protein Modification : Selective acylation of primary amines in peptides and proteins using NHS esters offers valuable alternatives to hydroxylamine treatment under alkaline conditions (Abello et al., 2007).

  • Anticonvulsant Activity : N-aminosuccinimides exhibit anticonvulsant activity at low doses, with some showing activity at 300 mg/kg (Kornet, 1984).

Safety And Hazards

While specific safety and hazard information for N-Aminosuccinimide Hydrochloride was not found, it’s always important to handle chemical substances with care, following appropriate safety protocols .

properties

IUPAC Name

1-aminopyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWEKIPNNNHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499839
Record name 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Aminosuccinimide Hydrochloride

CAS RN

108906-15-6
Record name N-Aminosuccinimide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108906-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Aminosuccinimide Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AW Lipkowski, H Nagase, PS Portoghese - Tetrahedron letters, 1986 - Elsevier
A new, mild synthesis of pyrroles using N-aminoimides and a ketone is described. The reaction has been utilized in the synthesis of dimeric morphinans containing a connecting pyrrole …
Number of citations: 33 www.sciencedirect.com
AK Tripathi - 2009 - kobra.uni-kassel.de
… in the presence of HCl to give N-aminosuccinimide hydrochloride salt (42) with 82% yield. … In the synthesis of N-aminosuccinimide (28), N-aminosuccinimide hydrochloride salt (42) was …
Number of citations: 2 kobra.uni-kassel.de
Z Liu, H Xu, S Chen, L Sheng, H Zhang, F Hao… - … Acta Part A: Molecular …, 2015 - Elsevier
… A solution of 2-hydroxy-1-naphthaldehyde (0.34 g, 2 mmol) and N-aminosuccinimide hydrochloride (0.30 g, 2 mmol) in 30 mL ethanol was stirred at 50 C for 2 h. After completion of the …
Number of citations: 24 www.sciencedirect.com

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